2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide
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Overview
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide is an organic compound with a complex structure, characterized by the presence of cyano, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)propanamide: Similar structure with a different position of the methyl group.
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-chlorophenyl)propanamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both cyano and methoxy groups provides a balance of electrophilic and nucleophilic sites, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-7-8-17(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKEZGJUSIVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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